3-Methyl-1-(1H-pyrazol-4-yl)butan-1-ol

Catalog No.
S13800492
CAS No.
M.F
C8H14N2O
M. Wt
154.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methyl-1-(1H-pyrazol-4-yl)butan-1-ol

Product Name

3-Methyl-1-(1H-pyrazol-4-yl)butan-1-ol

IUPAC Name

3-methyl-1-(1H-pyrazol-4-yl)butan-1-ol

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

InChI

InChI=1S/C8H14N2O/c1-6(2)3-8(11)7-4-9-10-5-7/h4-6,8,11H,3H2,1-2H3,(H,9,10)

InChI Key

QTIZRYYDTTUSSB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C1=CNN=C1)O

3-Methyl-1-(1H-pyrazol-4-yl)butan-1-ol is a chemical compound characterized by its unique structure, which includes a pyrazole ring and an alcohol functional group. Its molecular formula is C8H14N2OC_8H_{14}N_2O, and it has a molecular weight of 154.21 g/mol. The compound features a butanol backbone with a methyl group at the third carbon and a pyrazole moiety at the first position, contributing to its distinctive chemical properties and potential biological activities.

, including:

  • Oxidation: The alcohol group can be oxidized to form carbonyl compounds such as aldehydes or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The carbonyl groups resulting from oxidation can be reduced back to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The hydroxyl group in this compound can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups, such as halides or amines.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that 3-Methyl-1-(1H-pyrazol-4-yl)butan-1-ol exhibits significant biological activity, particularly in the field of medicinal chemistry. Pyrazole derivatives are known for their pharmacological properties, including:

  • Anticancer Activity: Some studies have shown that pyrazole derivatives can induce cytotoxic effects on various human cancer cell lines, suggesting potential applications in cancer therapy .
  • Antioxidant Properties: Compounds like 3-Methyl-1-(1H-pyrazol-4-yl)butan-1-ol are being investigated for their ability to scavenge free radicals, which could have implications for treating oxidative stress-related diseases .

The synthesis of 3-Methyl-1-(1H-pyrazol-4-yl)butan-1-ol typically involves multi-step organic reactions. One common method includes:

  • Three-component reaction: This method utilizes sodium acetate as a catalyst at room temperature to facilitate the reaction between 3-methyl-1-phenyl-5-pyrazolone and various aldehydes.

Additionally, green chemistry approaches are being explored to enhance the efficiency and sustainability of its synthesis, often employing heterogeneous catalysts that can be reused.

3-Methyl-1-(1H-pyrazol-4-yl)butan-1-ol has several applications across various fields:

  • Chemical Research: It serves as a building block for synthesizing more complex heterocyclic compounds .
  • Pharmaceutical Development: The compound is being studied for its potential use in developing new drugs with anticancer and antioxidant properties .
  • Material Science: Pyrazole derivatives are also utilized in creating materials with specific properties, such as chelating agents for metal ions .

Several compounds share structural similarities with 3-Methyl-1-(1H-pyrazol-4-yl)butan-1-ol. Here are some notable examples:

Compound NameStructural Features
3-Methyl-1-(phenyl)-5-pyrazoloneContains a phenyl group instead of a butanol chain; exhibits different reactivity.
4,4′-(Arylmethylene)bis(3-methylpyrazoles)Features two pyrazole rings connected by a methylene bridge; unique in dual reactivity.
3-MethylpyrazoleA simpler pyrazole derivative lacking the butanol side chain; less complex reactivity.

Uniqueness: The distinct substitution pattern on the pyrazole ring of 3-Methyl-1-(1H-pyrazol-4-yl)butan-1-ol contributes to its unique chemical and biological properties compared to these similar compounds. This specificity may lead to different pharmacological effects and applications in research and industry.

XLogP3

1.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

154.110613074 g/mol

Monoisotopic Mass

154.110613074 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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